バレリル-4-ヒドロキシバルサルタン

説明

4-Hydroxyvalsartan is a valine derivative.

科学的研究の応用

循環器疾患の管理

バレリル-4-ヒドロキシバルサルタンは、血管疾患の発症に重要な役割を果たすヒト血小板への影響について研究されてきました。この化合物とその親薬であるバルサルタンは、心血管疾患の発症の鍵となる因子である血小板凝集の阻害に潜在的な可能性を示しています。 この阻害は用量依存性ではなく、バルサルタンよりもバレリル-4-ヒドロキシバルサルタンの方が強力であるため、心血管疾患の管理における臨床的利点の可能性のある追加のメカニズムが示唆されます .

降圧作用

バルサルタンの代謝物として、バレリル-4-ヒドロキシバルサルタンは、親化合物の降圧作用に寄与する可能性があります。バルサルタンは、血圧調節に関与するAT1受容体へのアンジオテンシンIIの結合を特異的に阻害することで知られています。 このプロセスにおける代謝物の役割は、特にバルサルタンの血圧コントロールにおける包括的な効果を理解する上で、さらなる研究の対象となる可能性があります .

慢性心不全(CHF)の進行

バルサルタンの研究では、慢性心不全(CHF)の進行を遅らせる有効性が示されています。バレリル-4-ヒドロキシバルサルタンはバルサルタンの代謝物であるため、この治療効果にも役割を果たす可能性があります。 CHF治療における代謝物の関与の正確なメカニズムとその程度は、さらなる調査が必要です .

血小板活性阻害

血小板活性に対するバレリル-4-ヒドロキシバルサルタンのインビトロ効果は評価されており、有意な阻害が示されています。 これには、血小板表面受容体の発現と活性の低下が含まれ、これは、血小板活性のコントロールが必要な臨床的用途、たとえば血栓症の予防などに役立つ可能性があります .

薬物代謝と薬物動態

バルサルタンからバレリル-4-ヒドロキシバルサルタンへの代謝を理解することは、薬物動態研究にとって重要です。 代謝物の特性、たとえば水溶性、logP、化学構造などは、ヒトにおけるその挙動を予測し、バルサルタンの投与量レジメンを最適化する上で不可欠です .

分析化学と分光法

バレリル-4-ヒドロキシバルサルタンの構造と化学的特性は、分析化学の分野で注目されています。 GC-MSやLC-MS/MSを含む予測されるスペクトルは、生物学的サンプル中の化合物を検出および定量するための方法を開発する上で役立ち、これは薬物モニタリングや研究にとって重要です .

作用機序

Target of Action

Valeryl-4-hydroxyvalsartan, also known as 4-hydroxy valsartan, primarily targets the angiotensin II receptor type 1 (AT1) . The AT1 receptor is found in many tissues, including vascular smooth muscle and the adrenal gland . It plays a crucial role in the regulation of blood pressure and fluid balance .

Mode of Action

4-hydroxy valsartan acts as an angiotensin II receptor blocker (ARB) . It selectively inhibits the binding of angiotensin II to the AT1 receptor . This prevents angiotensin II from exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .

Pharmacokinetics

Approximately 20% of a single dose is recovered as metabolites . The primary metabolite, accounting for about 9% of the dose, is valeryl-4-hydroxy valsartan . In vitro metabolism studies involving recombinant CYP 450 enzymes indicated that the CYP 2C9 isoenzyme is responsible for the formation of valeryl-4-hydroxy valsartan .

Result of Action

The action of 4-hydroxy valsartan leads to a reduction in blood pressure and has a protective effect on the heart . It improves cardiac function, reduces afterload, increases cardiac output, and prevents ventricular hypertrophy and remodeling . It is commonly used for the management of hypertension, heart failure, and Type 2 Diabetes-associated nephropathy .

生化学分析

Biochemical Properties

Valeryl-4-hydroxyvalsartan, as a metabolite of valsartan, may interact with the same biomolecules as valsartan. Valsartan is known to interact with the AT1 receptor, inhibiting the activity of angiotensin II . This results in dilatation of arterioles and veins and inhibits aldosterone sessions thereby reducing blood pressure and decreasing salt retention and water .

Cellular Effects

The effects of Valeryl-4-hydroxyvalsartan on cells are likely to be similar to those of valsartan, given that it is a metabolite of this drug. Valsartan is known to reduce blood pressure by antagonizing the Renin-Angiotensin-Aldosterone System (RAAS) . This can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Valeryl-4-hydroxyvalsartan is not fully understood. As a metabolite of valsartan, it may exert its effects at the molecular level in a similar manner. Valsartan is known to compete with angiotensin-II for binding to the AT1 receptor, thereby preventing the blood pressure increasing effects of angiotensin II .

Temporal Effects in Laboratory Settings

The main metabolite, valeryl 4-hydroxy valsartan, which is inactive, accounted for approximately 9% of the excreted dose . The mean elimination half-life of valsartan in patients with CHF was 5.2–6.6 hours, similar to that in healthy subjects .

Dosage Effects in Animal Models

Valsartan is known to be effective in treating hypertension and is well tolerated by patients .

Metabolic Pathways

Valeryl-4-hydroxyvalsartan is involved in the metabolic pathways of valsartan. Valsartan is metabolized to produce Valeryl-4-hydroxyvalsartan .

Transport and Distribution

Valsartan is known to be distributed throughout the body and is metabolized to produce Valeryl-4-hydroxyvalsartan .

特性

IUPAC Name |

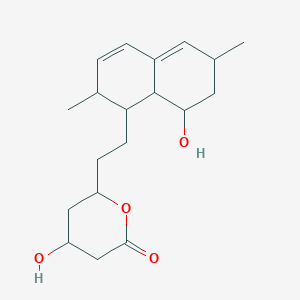

(2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28)/t16?,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSQZMPILLPFKC-XLDIYJRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188259-69-0 | |

| Record name | Valeryl-4-hydroxyvalsartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188259690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALERYL-4-HYDROXYVALSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N891C54AXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between Valsartan and 4-hydroxy Valsartan?

A1: 4-hydroxy Valsartan (also known as Valeryl-4-hydroxyvalsartan) is a minor, pharmacologically inactive metabolite of the antihypertensive drug Valsartan. [] It is formed by oxidative biotransformation of Valsartan in the body. []

Q2: How does Valsartan exert its antihypertensive effects?

A2: Valsartan selectively blocks angiotensin II binding to the AT1 receptor. [] This blockade prevents the vasoconstrictive effects of angiotensin II, ultimately leading to blood pressure reduction.

Q3: What is the significance of the platelet inhibiting properties of Valsartan and 4-hydroxy Valsartan?

A4: Platelet activation plays a crucial role in the pathogenesis of vascular disease. [] The observed platelet inhibition by Valsartan and 4-hydroxy Valsartan, independent of their AT1 receptor blocking activity, might contribute to the clinical benefits of Valsartan in patients with cardiovascular disease. [, , ] Further research is needed to confirm this hypothesis.

Q4: How potent is 4-hydroxy Valsartan in inhibiting platelets compared to Valsartan?

A5: Research suggests that 4-hydroxy Valsartan might be a more potent inhibitor of platelet activity than Valsartan in the therapeutic range. [] This finding highlights the potential of 4-hydroxy Valsartan as a possible therapeutic agent targeting platelet aggregation.

Q5: How is 4-hydroxy Valsartan eliminated from the body?

A6: Similar to Valsartan, 4-hydroxy Valsartan is primarily eliminated through fecal excretion, suggesting biliary excretion as the main clearance mechanism. []

Q6: Are there specific analytical methods to measure 4-hydroxy Valsartan levels?

A7: Yes, researchers have developed and validated SPE-HPLC-UV-fluorescence methods for the simultaneous determination of Valsartan and 4-hydroxy Valsartan in human plasma samples. [, ] These methods offer a sensitive and specific way to quantify these compounds in biological samples.

Q7: What is the potential therapeutic application of 4-hydroxy Valsartan based on its platelet-inhibiting properties?

A8: 4-hydroxy Valsartan, due to its potent platelet-inhibiting properties, holds potential as a therapeutic agent for conditions where platelet aggregation plays a key role. [] This includes, but is not limited to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)

![[3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B18589.png)

![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)